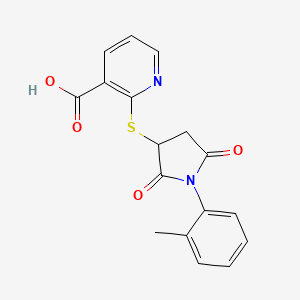

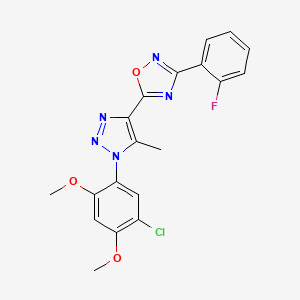

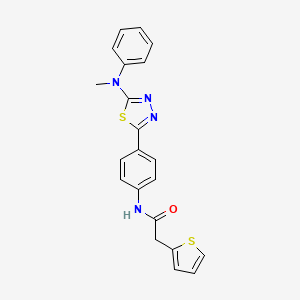

![molecular formula C20H14N4OS B2958606 (3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(indolin-1-yl)methanone CAS No. 873856-72-5](/img/structure/B2958606.png)

(3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(indolin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(indolin-1-yl)methanone, also known as BPIIM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. BPIIM is a heterocyclic compound that contains a pyrazine ring, an indole ring, and a benzothiazole ring.

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Screening

Research has focused on the synthesis of novel compounds containing the thiazole and pyrazole moieties due to their significant antibacterial activities. For example, a study by Landage, Thube, and Karale (2019) synthesized a series of compounds, including those with thiazole and pyrazole components, and evaluated their antibacterial properties. These compounds have shown promising results against various bacterial strains, indicating their potential as therapeutic agents in combating bacterial infections (Landage, Thube, & Karale, 2019).

Biological Activity Screening

Another direction of research involves the screening of these compounds for diverse biological activities. Jadhav, Nikumbh, and Karale (2015) conducted a study on fluoro-substituted pyrazolyl benzoxazoles, deriving from similar chemical structures, to assess their biological activities. The synthesis process and the biological evaluation of these compounds underline the importance of structural modifications to enhance their efficacy as potential pharmacological agents (Jadhav, Nikumbh, & Karale, 2015).

Novel Synthesis Techniques

Efforts to improve the synthetic methodologies for creating these compounds have been significant. Mabkhot, Kheder, and Al-Majid (2010) described a facile and convenient synthesis approach for new derivatives incorporating thieno[2,3-b]-thiophene moieties, demonstrating the versatility and potential for generating a wide array of structurally diverse compounds for further pharmacological exploration (Mabkhot, Kheder, & Al-Majid, 2010).

Anticancer and Antiviral Activity

A notable area of application includes the investigation of these compounds for anticancer and antiviral properties. Jilloju et al. (2021) discovered a series of derivatives demonstrating promising in vitro activity against coronaviruses and tumoral cells. The structural variations within these compounds allowed for tuning their biological properties, highlighting the potential for developing targeted therapies against specific viral infections and cancer types (Jilloju et al., 2021).

Antimicrobial and Phytotoxic Screening

Research by Mumtaz et al. (2015) on pyrazoline derivatives revealed significant antimicrobial activities alongside phytotoxic effects. These findings suggest the dual utility of such compounds in both pharmaceutical applications and potentially in agricultural settings as bioactive agents against pathogens and pests (Mumtaz et al., 2015).

Direcciones Futuras

: Rakhi Yadav et al., “Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds,” RSC Advances, 2023, 13, 21890-21925. Link : “Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]thiazole derivatives as potential antitubercular agents,” RSC Advances, 2022, 12, 256-266. Link : “Synthesis and biological evaluation of new benzo[d][1,2,3]triazol-1-yl derivatives as potential antitubercular agents,” Research on Chemical Intermediates, 2020, 46, 4317-4331. Link : "Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2- (3-(Trif

Mecanismo De Acción

Target of Action

The compound (3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(indolin-1-yl)methanone is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit a broad spectrum of biological effects . They have shown significant activity against Mycobacterium tuberculosis , indicating that the primary target of this compound could be related to the cellular mechanisms of this bacterium .

Mode of Action

tuberculosis . This suggests that the compound may interact with its targets in a way that disrupts the normal functioning of the bacterium, leading to its inhibition.

Biochemical Pathways

Result of Action

The primary result of the compound’s action is the inhibition of M. tuberculosis growth . This suggests that the compound could have potential therapeutic applications in the treatment of tuberculosis.

Propiedades

IUPAC Name |

[3-(1,3-benzothiazol-2-yl)pyrazin-2-yl]-(2,3-dihydroindol-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4OS/c25-20(24-12-9-13-5-1-3-7-15(13)24)18-17(21-10-11-22-18)19-23-14-6-2-4-8-16(14)26-19/h1-8,10-11H,9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMRACLMALEBBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=NC=CN=C3C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

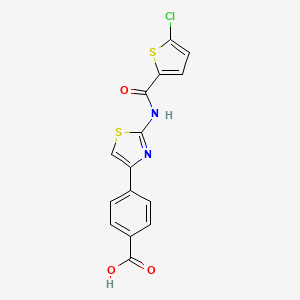

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2958523.png)

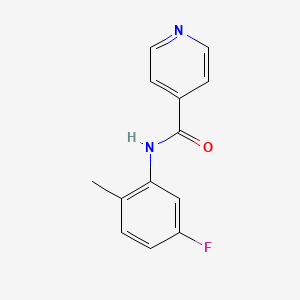

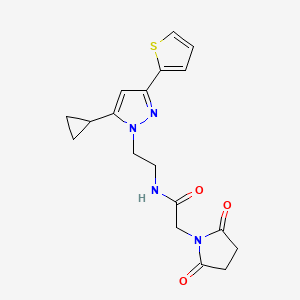

![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2958532.png)

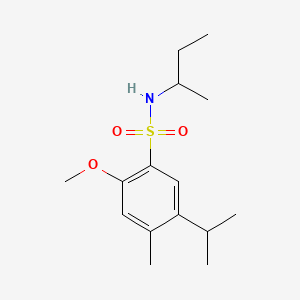

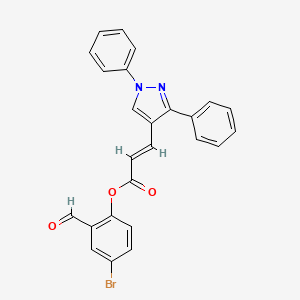

![(6-Methylcyclohex-3-en-1-yl)methyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2958536.png)

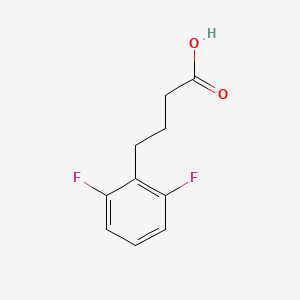

![2-(methylsulfanyl)-4,6-bis[(E)-2-phenylethenyl]nicotinonitrile](/img/structure/B2958541.png)